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Compound of Interest

Compound Name: ML289

Cat. No.: B611755

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic
applications for two distinct molecular entities that have been referred to as ML289 in scientific
literature and internal research programs. This document delineates the preclinical and clinical
research associated with R289 (a dual IRAK1/4 inhibitor) and ML289 (an mGIuR3 negative
allosteric modulator), presenting their mechanisms of action, potential therapeutic indications,
and detailed experimental methodologies.

Executive Summary

The designation "ML289" has been associated with two separate investigational compounds
with distinct mechanisms of action and therapeutic targets. To ensure clarity for the research
and drug development community, this guide addresses both entities:

» R289 (Rigel Pharmaceuticals): An orally available prodrug of R835, a potent dual inhibitor of
Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4. R289 is currently in clinical
development for the treatment of myelodysplastic syndromes (MDS) and holds significant
promise for a range of other inflammatory and autoimmune diseases.

o ML289 (Vanderbilt Center for Neuroscience Drug Discovery): A negative allosteric modulator
(NAM) of the metabotropic glutamate receptor 3 (MGIuR3). As a CNS-penetrant molecule,
ML289 and its analogs are being investigated for their potential in treating psychiatric and
neurological disorders, including schizophrenia, depression, and anxiety.
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This guide will now delve into the specific details of each compound, presenting quantitative
data, experimental protocols, and visual representations of their respective biological pathways
and research workflows.

R289: A Dual IRAK1/4 Inhibitor for Hematologic

Malignancies and Inflammatory Diseases
Introduction

R289 is the prodrug of R835, a small molecule inhibitor of both IRAK1 and IRAK4. These
kinases are critical downstream signaling molecules for Toll-like receptors (TLRs) and the
interleukin-1 receptor (IL-1R) family, which are key players in the innate immune system.[1]
Dysregulation of these pathways is implicated in the pathophysiology of various inflammatory
conditions and hematologic malignancies.[1]

Mechanism of Action

Chronic stimulation of TLRs and IL-1Rs in the bone marrow is thought to create a pro-
inflammatory environment that contributes to the ineffective hematopoiesis seen in
myelodysplastic syndromes (MDS).[1] IRAK1 and IRAK4 are essential for the signaling
cascade that leads to the production of pro-inflammatory cytokines and NLRP3 inflammasome-
driven pyroptosis.[2] By inhibiting both IRAK1 and IRAK4, R835 (the active metabolite of R289)
can block this inflammatory signaling, potentially restoring normal hematopoiesis.[2] Preclinical
studies have shown that dual inhibition of IRAK1 and IRAK4 provides a more complete
suppression of inflammatory cytokines compared to inhibiting IRAK4 alone.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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